molecular formula C11H8ClN5OS B4036131 3-chloro-6-methyl-N-1H-tetrazol-5-yl-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-1H-tetrazol-5-yl-1-benzothiophene-2-carboxamide

Cat. No.: B4036131
M. Wt: 293.73 g/mol
InChI Key: PVFCFHXYIUEQTI-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-1H-tetrazol-5-yl-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H8ClN5OS and its molecular weight is 293.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.0138088 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Docking Studies

A study by Talupur, Satheesh, and Chandrasekhar (2021) synthesized derivatives related to the tetrazole and thiophene groups, focusing on their antimicrobial properties and molecular docking studies. These compounds were characterized by IR, NMR, Mass, and elemental analysis, highlighting their potential in biological applications (Talupur, Satheesh, & Chandrasekhar, 2021).

Heterocyclic Synthesis

Research by Mckenney and Castle (1987) explored the synthesis of benzothienoquinolines and related heterocyclic compounds through photocyclization, chlorination, and subsequent reactions. This study provides insights into the synthetic versatility of thiophene carboxamide derivatives for generating novel heterocyclic ring systems (Mckenney & Castle, 1987).

Coordination Networks and NLO Properties

Liao et al. (2013) synthesized coordination networks using tetrazole-yl acylamide tectons with cadmium dichloride, resulting in compounds with significant second harmonic generation efficiencies. This work illustrates the potential of these compounds in non-linear optical applications and the impact of substituents on their properties (Liao et al., 2013).

Synthesis for Antibiotic and Antibacterial Applications

Ahmed (2007) discussed the synthesis of thiophene-2-carboxamide derivatives for potential antibiotic and antibacterial drug development. This research highlights the compound's role in creating new pharmaceutical agents with antibacterial properties (Ahmed, 2007).

Antitumor Applications

Stevens et al. (1984) presented the synthesis of imidazotetrazines, exploring their potential as broad-spectrum antitumor agents. This study underlines the therapeutic applications of tetrazole-containing compounds in oncology (Stevens et al., 1984).

Luminescence Sensing and Pesticide Removal

Zhao et al. (2017) developed metal-organic frameworks (MOFs) utilizing a thiophene-functionalized dicarboxylate for environmental sensing and pesticide removal. This innovative application showcases the compound's utility in environmental remediation and monitoring (Zhao et al., 2017).

Properties

IUPAC Name

3-chloro-6-methyl-N-(2H-tetrazol-5-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS/c1-5-2-3-6-7(4-5)19-9(8(6)12)10(18)13-11-14-16-17-15-11/h2-4H,1H3,(H2,13,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFCFHXYIUEQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NNN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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